REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[N:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6]Cl.[OH2:12]>>[Cl:3][C:4]1[C:5]([CH2:6][OH:12])=[CH:8][CH:9]=[CH:10][N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC=N1
|
Name
|
|
Quantity
|
8.98 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with ice-cooling
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |